molecular formula C21H14F3N3O3 B10927090 Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10927090
M. Wt: 413.3 g/mol
InChI Key: OUIDTOYJBKOXAQ-UHFFFAOYSA-N
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Description

Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethoxy and fluorophenyl groups enhance its stability and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14F3N3O3

Molecular Weight

413.3 g/mol

IUPAC Name

methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C21H14F3N3O3/c1-29-20(28)18-10-16(13-3-2-4-15(9-13)30-21(23)24)25-19-11-17(26-27(18)19)12-5-7-14(22)8-6-12/h2-11,21H,1H3

InChI Key

OUIDTOYJBKOXAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

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